molecular formula C18H18N4O3 B7688101 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline

Cat. No.: B7688101
M. Wt: 338.4 g/mol
InChI Key: QRWSWNUASIYKGJ-UHFFFAOYSA-N
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Description

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline is a complex organic compound featuring a 1,2,4-oxadiazole ring, a nitro group, and a propylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline involves its interaction with specific molecular targets. The nitro group and the oxadiazole ring are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline is unique due to the presence of the 1,2,4-oxadiazole ring combined with a nitro group and a propylaniline moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-3-10-19-15-9-8-14(11-16(15)22(23)24)18-20-17(21-25-18)13-6-4-12(2)5-7-13/h4-9,11,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWSWNUASIYKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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